![molecular formula C15H19N7O2 B5322511 N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5322511.png)
N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide, also known as MP-A08, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of several kinases, including c-Met, Axl, and Ron, which are involved in various cellular processes such as cell proliferation, survival, and migration.
Mecanismo De Acción
N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide inhibits the activity of several kinases, including c-Met, Axl, and Ron, which are involved in various cellular processes such as cell proliferation, survival, and migration. This compound binds to the ATP-binding site of these kinases, thereby inhibiting their activity. This inhibition leads to a decrease in cell proliferation, survival, and migration, which ultimately leads to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the activity of several kinases, including c-Met, Axl, and Ron, which are involved in various cellular processes such as cell proliferation, survival, and migration. This compound has been shown to inhibit tumor growth in several preclinical models, including lung cancer, breast cancer, and glioblastoma. This compound has also been shown to enhance the efficacy of several chemotherapeutic agents, including cisplatin and gemcitabine. This compound has been shown to have minimal toxicity in preclinical models, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has been shown to have minimal toxicity in preclinical models. However, this compound also has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to work with in certain assays. It also has a short half-life in vivo, which can limit its efficacy in certain animal models.
Direcciones Futuras
There are several future directions for the development of N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide. One potential direction is the development of new analogs with improved potency and selectivity. Another potential direction is the development of combination therapies that include this compound and other chemotherapeutic agents. Additionally, the use of this compound in combination with immunotherapies is an area of active research. Finally, the development of new delivery methods that can improve the pharmacokinetics and efficacy of this compound is an important area of future research.
Métodos De Síntesis
N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide can be synthesized using a multi-step process involving the reaction of several intermediates. The first step involves the reaction of 2-pyrazinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminoethyl morpholine to form the corresponding amide intermediate. The amide intermediate is then reacted with 4-amino-6-chloro-pyrimidine to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several kinases, including c-Met, Axl, and Ron, which are involved in various cellular processes such as cell proliferation, survival, and migration. This compound has been shown to inhibit tumor growth in several preclinical models, including lung cancer, breast cancer, and glioblastoma. This compound has also been shown to enhance the efficacy of several chemotherapeutic agents, including cisplatin and gemcitabine.
Propiedades
IUPAC Name |
N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2/c23-15(12-10-16-1-2-17-12)19-4-3-18-13-9-14(21-11-20-13)22-5-7-24-8-6-22/h1-2,9-11H,3-8H2,(H,19,23)(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTOJTZNOVZPPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NCCNC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.